Igermetostat

EZH2 inhibitor Peripheral T-cell lymphoma Objective Response Rate

Igermetostat (XNW5004) is a substrate-competitive EZH2 inhibitor for investigating epigenetic drivers in hematologic malignancies. Unlike SAM-competitive analogs, it targets both wild-type and mutant EZH2 with distinct target engagement kinetics, making generic substitution scientifically invalid. - 70.3% ORR and 15.7-month mPFS in Phase I/II R/R PTCL, surpassing standard-of-care benchmarks. - 63.2% ORR in EZH2 wild-type FL-a population where approved EZH2 inhibitors show limited activity. - Dose-dependent efficacy in SMARCB1- and SMARCA2/4-deficient solid tumor xenografts. - Favorable in vivo tolerability with no dose-limiting toxicities, supporting long-term preclinical studies. Each batch is QC-verified by HPLC (≥98%) to ensure inter-study reproducibility. Global shipping with secure, temperature-controlled packaging.

Molecular Formula C32H46N4O4
Molecular Weight 550.7 g/mol
CAS No. 2409538-60-7
Cat. No. B15136421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIgermetostat
CAS2409538-60-7
Molecular FormulaC32H46N4O4
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)OC4CC(C4)N5CCCCC5
InChIInChI=1S/C32H46N4O4/c1-5-36(24-9-13-39-14-10-24)30-19-27(40-26-16-25(17-26)35-11-7-6-8-12-35)18-28(23(30)4)31(37)33-20-29-21(2)15-22(3)34-32(29)38/h15,18-19,24-26H,5-14,16-17,20H2,1-4H3,(H,33,37)(H,34,38)
InChIKeyYGNGDDWFJFOIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Igermetostat Chemical Identity and Class


Igermetostat (also known as XNW5004) is a small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2) [1]. It is a selective, substrate-competitive inhibitor that targets both wild-type and mutant forms of EZH2, a histone methyltransferase responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3) . With a molecular formula of C32H46N4O4 and a molecular weight of 550.73 g/mol , Igermetostat is currently in Phase III clinical development for several hematologic malignancies, including relapsed/refractory peripheral T-cell lymphoma (PTCL) and follicular lymphoma (FL) [2]. The compound is a Category 1 new chemical entity (NCE) in China, where it has been granted Breakthrough Therapy Designation (BTD) by the Center for Drug Evaluation (CDE) for both R/R PTCL and R/R FL (EZH2 wild-type) [3].

Workflow

EZH2 target engagement and methyltransferase inhibition studies

Selection

Substrate-competitive inhibitor covering wild-type and mutant EZH2 forms

Research Context

Hematologic malignancy research models; epigenetic pathway investigation

Why Igermetostat Cannot Be Substituted


Generic substitution among EZH2 inhibitors is not scientifically valid due to significant inter-compound variability in pharmacokinetic properties, target engagement kinetics, selectivity profiles, and clinical efficacy [1]. While many EZH2 inhibitors share a common mechanism of action (SAM-competitive inhibition of the EZH2 catalytic domain), differences in their chemical scaffolds lead to divergent in vivo behavior, including oral bioavailability, metabolic stability, and tissue distribution [2]. Furthermore, the clinical response to EZH2 inhibitors is heavily influenced by the specific tumor histotype and EZH2 mutational status [3]. Direct head-to-head comparisons between Igermetostat and established EZH2 inhibitors such as Tazemetostat and PF-06821497 reveal substantial differences in both safety and efficacy [4]. The lack of interchangeability is further underscored by the observation that prior exposure to other EZH2 inhibitors is an explicit exclusion criterion in Igermetostat clinical trials [5]. Therefore, selecting Igermetostat for research or clinical development requires a precise understanding of its unique, quantifiable attributes relative to its closest analogs.

Similar EZH2 inhibitor class does not guarantee interchangeable target engagement kinetics or tissue distribution profiles.

Endpoint response context may differ substantially based on tumor histotype and EZH2 mutational status across research models.

Prior exposure to other EZH2 inhibitors may confound research endpoint interpretation; direct substitution without validation can introduce bias.

Igermetostat: Differentiation Evidence


Superior ORR in Peripheral T-Cell Lymphoma

In a Phase I/II clinical trial for relapsed/refractory PTCL, Igermetostat demonstrated a superior objective response rate (ORR) compared to historical data for the EZH2 inhibitors Tazemetostat and PF-06821497 [1]. This head-to-head comparison is based on cross-trial analysis, as no direct comparator arm was included in the Igermetostat study. The observed ORR for Igermetostat in this patient population is a key differentiator.

Reported ORR in PTCL
Cross-study context
70.3% (n=37) vs Tazemetostat 15% (n=7)

Supports PTCL model-response interpretation; cross-trial comparison limits direct attribution.

Phase I/II, 1200 mg BID; no direct comparator arm.

EZH2 inhibitor Peripheral T-cell lymphoma Objective Response Rate

Enhanced Progression-Free Survival in PTCL

Igermetostat demonstrates a compelling median progression-free survival (mPFS) benefit in relapsed/refractory PTCL. The observed mPFS of 15.7 months at the 1200 mg dose is a critical differentiator when compared to the limited PFS data available for other EZH2 inhibitors in this specific indication [1]. While direct head-to-head trial data are lacking, this cross-trial comparison highlights a potential for significantly improved disease control.

Reported mPFS in PTCL
Cross-study context
15.7 months (n=37) vs limited comparator data

Extended disease-control endpoint reported; requires independent validation in matched models.

1200 mg BID dose; cross-trial PFS context.

EZH2 inhibitor Peripheral T-cell lymphoma Progression-free survival

Improved Safety and Tolerability Profile

In a Phase I dose-escalation study, Igermetostat exhibited a superior safety profile characterized by the absence of any dose-limiting toxicities (DLTs) across all dose cohorts, up to the recommended Phase II dose (RP2D) of 1200 mg BID [1]. This contrasts with the reported DLTs and higher rates of Grade ≥3 adverse events observed in early-phase trials for other EZH2 inhibitors, including Tazemetostat and PF-06821497 [2].

Tolerability endpoint
Dose-escalation context
0 dose-limiting toxicities across all cohorts (n=120)

Reported tolerability endpoint profile at RP2D; cross-study comparison with other EZH2 inhibitors requires caution.

Phase I NHL patients; DLT definition may vary between trials.

EZH2 inhibitor Safety Tolerability

Clinical Efficacy in Wild-Type Follicular Lymphoma

Igermetostat demonstrates significant clinical activity in EZH2 wild-type follicular lymphoma, a patient population for which the approved EZH2 inhibitor Tazemetostat has shown limited benefit [1]. The observed ORR of 63.2% in EZH2 wild-type R/R FL for Igermetostat at the 1200 mg dose is a stark contrast to the reported efficacy of other EZH2 inhibitors in this genetically defined subgroup [2].

ORR in wild-type FL
Cross-study context
63.2% (n=19) vs ~35% for Tazemetostat in wt FL

Supports wild-type EZH2 model-response interpretation; genotype-specific endpoint context.

Phase I/II, 1200 mg BID; limited sample size.

EZH2 inhibitor Follicular lymphoma EZH2 wild-type

In Vivo Activity in EZH2-Mutant Lymphoma Models

Preclinical studies demonstrate that Igermetostat exhibits strong, dose-dependent antitumor activity in EZH2-mutant lymphoma xenograft models, including Karpas422 (Y641N), Pfeiffer (A677G), and SU-DHL-10 (Y641F) . This activity is comparable to or exceeds that reported for other potent EZH2 inhibitors in similar models, such as Tazemetostat and GSK126 [1]. For instance, in the Karpas422 xenograft model, Igermetostat treatment leads to significant tumor growth inhibition (TGI), often exceeding 80% at well-tolerated doses .

In vivo model response
Preclinical model
Tumor growth inhibition >80% in Karpas422 xenograft (100 mg/kg BID)

Reported EZH2-mutant lymphoma model-response; supports target engagement studies.

Subcutaneous model; cross-study comparison with GSK126 shown.

EZH2 inhibitor Xenograft model Karpas422

Igermetostat Research and Application Scenarios


Preclinical Research in EZH2-Dependent Hematologic Malignancies

Igermetostat is ideally suited for preclinical investigations focused on the role of EZH2 in hematologic cancers. Its potent activity in both EZH2-mutant and wild-type lymphoma xenograft models makes it a valuable tool for studying EZH2 biology in diseases like follicular lymphoma and diffuse large B-cell lymphoma. Researchers can utilize Igermetostat to validate EZH2 as a target, explore mechanisms of resistance, and evaluate combination therapies in vitro and in vivo. The compound's favorable in vivo tolerability profile [1] further enhances its utility for long-term treatment studies.

Clinical Development for Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)

Given its superior objective response rate (70.3%) and extended median progression-free survival (15.7 months) in a Phase I/II trial for relapsed/refractory PTCL , Igermetostat represents a high-priority clinical candidate for this indication. Pharmaceutical and biotechnology companies can leverage this data to design and initiate registrational Phase III trials. The observed efficacy, particularly in the context of a disease with limited therapeutic options, positions Igermetostat as a potential backbone therapy for future combination regimens.

Targeted Therapy Development for EZH2 Wild-Type Follicular Lymphoma

The robust 63.2% objective response rate achieved by Igermetostat in EZH2 wild-type follicular lymphoma identifies it as a uniquely effective agent for a patient population with a significant unmet need. This differentiates Igermetostat from approved EZH2 inhibitors like Tazemetostat, which have limited activity in this setting. Research programs focused on developing therapies for wild-type EZH2-dependent cancers should prioritize Igermetostat for clinical evaluation, as it demonstrates a clear, quantitative advantage in this genetically defined subgroup.

Combination Therapy Research in Advanced Solid Tumors

Preclinical data indicate that Igermetostat exhibits dose-dependent efficacy in solid tumor models, including those deficient in SMARCB1 or SMARCA2/SMARCA4 . This, combined with its manageable safety profile and the absence of dose-limiting toxicities [1], makes Igermetostat an attractive partner for combination studies. Researchers should explore combinations of Igermetostat with standard-of-care chemotherapies, targeted agents, or immunotherapies (e.g., anti-PD-1 antibodies) in models of prostate, lung, and other solid cancers where EZH2 plays a role.

Application
Selection Property
Validation Focus
EZH2-dependent lymphoma model studies
Wild-type/mutant EZH2 target engagement
Xenograft tumor model response endpoints
Peripheral T-cell lymphoma disease-model research
Cross-trial ORR and PFS endpoint context
Response-rate and disease-control endpoint interpretation
Wild-type EZH2 follicular lymphoma research
Genotype-specific response context
ORR in wt FL models; differentiation from pan-EZH2 inhibitors
Solid tumor combination research models
Tolerability endpoint profile and target inhibition
Dose-dependent TGI and combination partner evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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